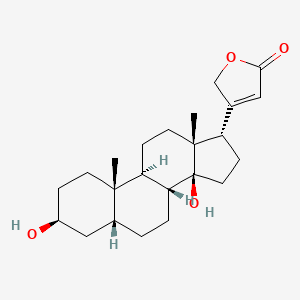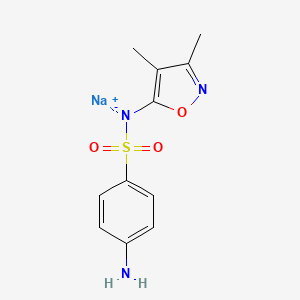
1-Bromo-2,3-dimethoxy-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3-dimethoxy-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and two methoxy groups
Méthodes De Préparation
The synthesis of 1-Bromo-2,3-dimethoxy-5-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,3-dimethoxy-5-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions generally require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.
For industrial production, the process may involve more advanced techniques such as continuous flow reactors to enhance yield and safety. The use of tubular diazotization reaction technology can also be employed to prepare diazonium salt intermediates, which are then reacted with cuprous bromide in hydrobromic acid to obtain the final product .
Analyse Des Réactions Chimiques
1-Bromo-2,3-dimethoxy-5-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where the bromine or fluorine atoms are replaced by other electrophiles.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like fluorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen substituents.
Common reagents used in these reactions include bromine, aluminum chloride, and various nucleophiles such as sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-2,3-dimethoxy-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be employed in the study of enzyme interactions and metabolic pathways due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,3-dimethoxy-5-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions in electrophilic aromatic substitution . The electron-donating methoxy groups and electron-withdrawing fluorine atom influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Bromo-2,3-dimethoxy-5-fluorobenzene include:
Fluorobenzene: A simpler structure with only a fluorine substituent.
1-Bromo-3-fluorobenzene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,3-Dibromo-5-fluorobenzene: Contains an additional bromine atom, altering its reactivity and applications.
The uniqueness of this compound lies in its combination of substituents, which provide a balance of electron-donating and electron-withdrawing effects, making it versatile for various chemical transformations.
Propriétés
Formule moléculaire |
C8H8BrFO2 |
|---|---|
Poids moléculaire |
235.05 g/mol |
Nom IUPAC |
1-bromo-5-fluoro-2,3-dimethoxybenzene |
InChI |
InChI=1S/C8H8BrFO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,1-2H3 |
Clé InChI |
HGYHDTUPPMPERO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)F)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


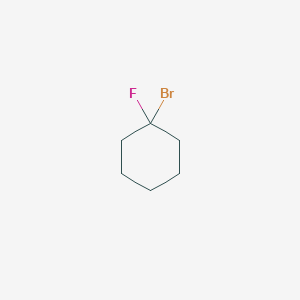
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)

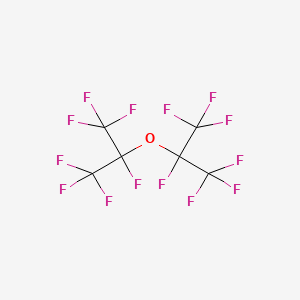
![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)
![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
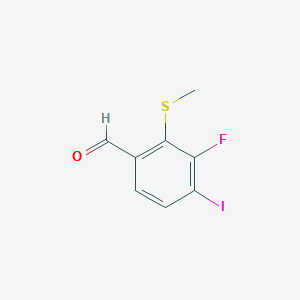
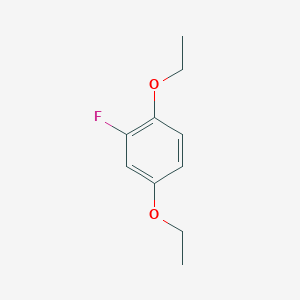
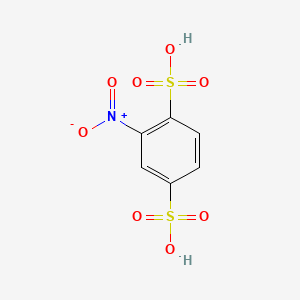
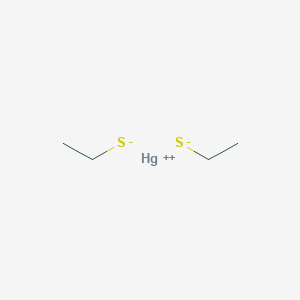
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)

